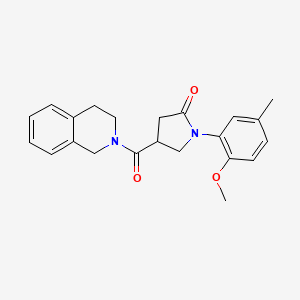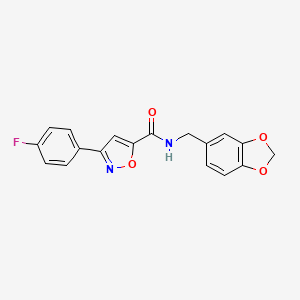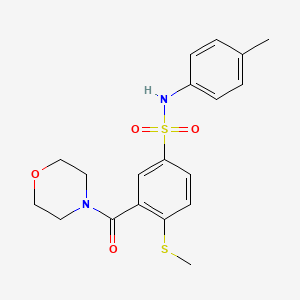
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(2-methoxy-5-methylphenyl)-2-pyrrolidinone
Overview
Description
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves catalytic processes and specific reactions that enable the formation of complex structures. For instance, palladium-catalyzed cyclization and carbonylation have been employed as a direct route to produce 4-[(methoxycarbonyl)methyl]-3,4-dihydroisoquinolin-1-ones, showcasing an efficient synthetic protocol that may be relevant to the compound (Ardizzoia et al., 2008).
Molecular Structure Analysis
X-ray crystallography plays a crucial role in determining the molecular structure of complex compounds. The crystal structure of a related compound, 3′-(4-methoxyphenyl)-2-phenyl-4′-(4-ethoxyphenyl)-1,2-dihydro-4H,4′H-spiro[isoquinoline-3,5′-isoxazol]-4-one, reveals significant details about the conformation and bonding within the molecule, which are essential for understanding the behavior and properties of such compounds (Akkurt et al., 2010).
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions that highlight their reactivity and potential for further modification. The spiro heterocyclization of dihydropyrrolediones with dihydroisoquinoline, for example, results in complex heterocyclic structures, demonstrating the versatile reactivity of these compounds (Bannikova et al., 2005).
Scientific Research Applications
Catalytic Applications
The research surrounding the chemical compound 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(2-methoxy-5-methylphenyl)-2-pyrrolidinone spans various fields, including catalytic processes. For instance, studies have shown its relevance in catalyzed reactions, such as the cobalt carbonyl-catalyzed hydroesterification of butadiene with carbon monoxide and methanol, highlighting its potential in enhancing the yield of certain esters and demonstrating its solvent advantages in catalytic systems due to less volatility and higher yields (Matsuda, 1973).
Synthetic Organic Chemistry
In the realm of synthetic organic chemistry, the compound plays a significant role in the synthesis of pyridine and fused pyridine derivatives. For example, the reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine carbonitrile with arylidene malononitrile afforded isoquinoline derivatives, showcasing the compound's versatility in creating complex organic structures and its utility in developing new synthetic pathways (Al-Issa, 2012).
Photophysical Study
Another significant application is in the field of photophysics, where metalated Ir(III) complexes based on luminescent diimine ligands containing the aromatic [2,1-a]pyrrolo[3,2-c]isoquinoline system have been prepared. These complexes demonstrate moderate to strong phosphorescence in organic solvents, indicating potential applications in organic optoelectronic devices due to their unique luminescent properties (Shakirova et al., 2018).
Antitumor Activity
Furthermore, the synthesis and in vitro cytotoxic evaluation of aminoquinones structurally related to marine isoquinolinequinones, including derivatives of 4-methoxycarbonyl-3-methylisoquinolinequinone, have shown promising antitumor activity against various cancer cell lines. This underscores the compound's significance in medicinal chemistry, particularly in the development of new antitumor agents (Delgado et al., 2012).
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15-7-8-20(27-2)19(11-15)24-14-18(12-21(24)25)22(26)23-10-9-16-5-3-4-6-17(16)13-23/h3-8,11,18H,9-10,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJLLNIMDCEVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-({[(2,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4582093.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-3-iodobenzamide](/img/structure/B4582101.png)
![ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate](/img/structure/B4582104.png)
![{2-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4582110.png)
![N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4582122.png)
![N-[4-({2-methoxy-5-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B4582123.png)
![2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4582132.png)

![2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4582148.png)
![N-{3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4582155.png)
![1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine](/img/structure/B4582159.png)

